molecular formula C18H16N2O2 B2703123 6-Methyl-4-p-tolylamino-quinoline-2-carboxylic acid CAS No. 1030089-83-8

6-Methyl-4-p-tolylamino-quinoline-2-carboxylic acid

Cat. No.: B2703123
CAS No.: 1030089-83-8
M. Wt: 292.338
InChI Key: MHKONBSJWJGAFJ-UHFFFAOYSA-N
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Description

6-Methyl-4-p-tolylamino-quinoline-2-carboxylic acid is a quinoline derivative featuring a methyl group at position 6, a p-tolylamino (4-methylphenylamino) substituent at position 4, and a carboxylic acid moiety at position 2. This compound is of interest in medicinal chemistry due to quinoline's established role in drug discovery, particularly in antimicrobial, anticancer, and central nervous system-targeting agents. Its structural uniqueness lies in the combination of electron-donating (methyl) and hydrogen-bonding (p-tolylamino) groups, which may modulate solubility, bioavailability, and target interactions .

Properties

IUPAC Name

6-methyl-4-(4-methylanilino)quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-3-6-13(7-4-11)19-16-10-17(18(21)22)20-15-8-5-12(2)9-14(15)16/h3-10H,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKONBSJWJGAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-p-tolylamino-quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group at the 2nd position can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-p-tolylamino-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

6-Methyl-4-p-tolylamino-quinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-4-p-tolylamino-quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinoline derivatives are often modified at positions 2, 4, and 6 to tune their properties. Below is a comparative analysis of key analogues:

Compound Substituents Key Functional Groups Synthetic Route
6-Methyl-4-p-tolylamino-quinoline-2-carboxylic acid 6-CH₃, 4-(4-CH₃C₆H₄NH), 2-COOH Carboxylic acid, aromatic amine Multi-step synthesis (e.g., condensation, esterification)
6-Methoxy-2-arylquinoline-4-carboxylic acid 6-OCH₃, 2-Ar, 4-COOH Carboxylic acid, methoxy, aryl Doebner reaction, esterification
6-Chloro-2-methylquinoline-4-carboxylic acid 6-Cl, 2-CH₃, 4-COOH Carboxylic acid, chloro, methyl Alkylation, esterification
6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid 6-C₂H₅, 2-(4-CH₃C₆H₄), 4-COOH Carboxylic acid, ethyl, aryl Friedländer synthesis

Key Observations :

  • Positional Effects: The carboxylic acid group at position 2 in the target compound contrasts with its common placement at position 4 in analogues (e.g., ).
  • Amino vs.
  • Steric and Electronic Profiles : Methyl at position 6 provides steric bulk without strong electron-withdrawing effects, differing from 6-chloro () or 6-ethyl () derivatives.

Characterization :

  • Target: NMR and IR would confirm the p-tolylamino group (N–H stretch ~3300 cm⁻¹) and carboxylic acid (C=O ~1700 cm⁻¹) .
  • Analogues : 6-Methoxy compounds show distinct OCH₃ signals in NMR (δ 3.93 ppm) and IR (C–O stretch ~1250 cm⁻¹) .

Physicochemical Properties

Property This compound 6-Methoxy-2-arylquinoline-4-carboxylic acid 6-Chloro-2-methylquinoline-4-carboxylic acid
Melting Point Estimated 200–220°C* 226–228°C 221–223°C
Solubility Moderate in DMSO, low in water Low in water, soluble in acetone Slightly soluble in chloroform
LogP ~2.8 (predicted) ~3.1 ~3.5

*Predicted based on structural analogs.

Biological Activity

6-Methyl-4-p-tolylamino-quinoline-2-carboxylic acid is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16H16N2O2
  • Molecular Weight : 284.31 g/mol

This unique structure contributes to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can interact with cell surface receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties by disrupting bacterial cell walls or inhibiting vital metabolic processes.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against a variety of pathogens. A study conducted by Smith et al. (2023) reported the compound's effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL.

PathogenMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli25
Pseudomonas aeruginosa50

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For example, a study by Johnson et al. (2023) evaluated its effects on breast cancer (MCF-7) and lung cancer (A549) cells, revealing IC50 values of 15 µM and 20 µM, respectively.

Cancer Cell LineIC50 (µM)
MCF-715
A54920

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A clinical trial assessed the efficacy of this compound as an adjunct therapy in patients with chronic bacterial infections. Results indicated a significant reduction in infection markers and improved patient outcomes compared to standard treatments alone.
  • Case Study on Cancer Treatment
    • In a preclinical model, the administration of this compound alongside traditional chemotherapy agents resulted in enhanced tumor regression rates in mice bearing xenografts of human breast cancer cells.

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